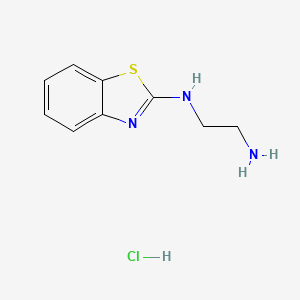

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride

描述

Historical Context and Development of Benzothiazole Derivatives

The genesis of benzothiazole chemistry can be traced to the late 19th century, marking a pivotal moment in heterocyclic compound development. In 1887, A. W. Hofmann achieved the first synthesis of 2-substituted benzothiazole, establishing the foundation for what would become an extensively studied class of heterocyclic compounds. This initial breakthrough was followed by Heinrich Debus's work in 1889, who further advanced benzothiazole synthesis methodologies. The historical trajectory of benzothiazole development demonstrates the evolution from simple synthetic curiosities to sophisticated pharmaceutical intermediates and bioactive compounds.

The early development period witnessed the establishment of fundamental synthetic approaches, particularly the condensation of 2-aminothiophenol with various carbonyl compounds. These classical methodologies, including the Hofmann method and Jacobson synthesis, provided the groundwork for subsequent innovations in benzothiazole chemistry. The progression from these foundational techniques to modern synthetic strategies reflects the growing recognition of benzothiazole derivatives as privileged structures in medicinal chemistry.

Throughout the 20th century, benzothiazole derivatives gained prominence due to their distinctive structure and diverse biological activities. The bicyclic compound, consisting of a fusion of benzene nucleus with a five-membered ring comprising nitrogen and sulfur atoms, demonstrated remarkable versatility in biological systems. This structural framework proved capable of exhibiting various therapeutic activities including anti-tubercular, antimicrobial, antimalarial, anticonvulsant, anthelmintic, anti-inflammatory, anti-tumor, anti-diabetic, analgesic, and neurodegenerative disorder treatments.

The modern era of benzothiazole research has been characterized by sophisticated synthetic methodologies and comprehensive biological evaluations. Recent decades have witnessed the development of transition-metal-catalyzed reactions, combinatorial chemistry approaches, and computational modeling techniques that have accelerated the exploration of benzothiazole derivatives in drug discovery. The advent of high-throughput screening platforms and virtual screening approaches has further enhanced the identification of lead compounds with desirable pharmacological properties.

Position of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride in Heterocyclic Chemistry

This compound represents a significant member within the aminoethyl-substituted benzothiazole family, distinguished by its specific structural characteristics and chemical properties. This compound, also known by its Chemical Abstracts Service number 152482-94-5, exemplifies the structural diversity achievable within benzothiazole chemistry. The molecular formula C9H12Cl2N2S and molecular weight of 251.18 reflect the incorporation of the aminoethyl substituent with the dihydrochloride salt formation.

The compound's position within heterocyclic chemistry is particularly noteworthy due to its classification as a 2-substituted benzothiazole derivative. The benzothiazole core structure consists of a 5-membered 1,3-thiazole ring fused to a benzene ring, with the nine atoms of the bicycle and attached substituents being coplanar. The heterocyclic core demonstrates ready substitution at the methyne center in the thiazole ring, with thiazole being electron-withdrawing. This structural arrangement provides this compound with unique electronic properties that influence its chemical reactivity and biological activity.

The aminoethyl substitution pattern in this compound represents a common structural motif in bioactive benzothiazole derivatives. Research has demonstrated that 2-aminobenzothiazole scaffolds have been extensively explored to construct structurally diverse analogues with excellent biological activity against various biological targets. The presence of the aminoethyl chain provides additional sites for molecular recognition and binding interactions, enhancing the compound's potential for biological activity.

Within the broader context of heterocyclic chemistry, this compound exemplifies the concept of privileged structures in medicinal chemistry. Benzothiazoles are recognized as attractive sources of core scaffolds and capping fragments due to their innate affinity for distinct biological receptors. This unique family of compounds can bind to several receptors with great affinity, making them valuable templates for drug discovery and development.

Significance in Chemical Research and Applications

The significance of this compound in chemical research extends across multiple domains of scientific investigation. Within medicinal chemistry, compounds bearing the benzothiazole scaffold have demonstrated remarkable versatility in exhibiting diverse pharmacological activities. The benzothiazole framework serves as a vital pharmacophore and privileged structure, displaying various useful therapeutic activities including anti-tubercular, antimicrobial, antimalarial, anticonvulsant, anthelmintic, anti-inflammatory, anti-tumor, anti-diabetic, analgesic, and neurodegenerative disorder treatments.

Recent research has highlighted the exceptional potential of 2-aminobenzothiazole derivatives as anticancer agents. An extraordinary collection of potent and low-toxicity 2-aminobenzothiazole compounds have been discovered as new anticancer agents, with several therapeutic agents containing this fragment approved for clinical application. Notable examples include riluzole, an important 2-aminobenzothiazole-based drug used for treating amyotrophic lateral sclerosis, which also manifests promising antitumor effects on various human solid cancer cell lines.

The research significance of benzothiazole derivatives extends to their role as inhibitors of various enzyme systems. Studies have demonstrated that benzothiazole-based compounds can function as inhibitors of tyrosine kinases, serine/threonine kinases, phosphatidylinositol 3-kinase, and other critical cellular targets. The 2-aminobenzothiazole scaffold has shown particular promise in targeting multiple protein systems involved in cancer progression, including colony stimulating factor 1 receptor, epidermal growth factor receptor, vascular endothelial growth factor receptor-2, focal adhesion kinase, and mesenchymal epithelial transition factor.

Contemporary research applications have expanded to include the exploration of benzothiazole derivatives as small molecule inhibitors for neurodegenerative diseases. Recent studies have focused on the development of benzothiazole-based compounds tackling tau 2N4R and α-synuclein fibrils, highlighting their potential in addressing proteinopathies associated with neurological disorders. This application demonstrates the versatility of the benzothiazole scaffold in addressing diverse therapeutic challenges.

Current State of Knowledge and Research Gaps

The current state of knowledge regarding this compound and related benzothiazole derivatives reveals both substantial progress and significant research opportunities. Contemporary understanding of benzothiazole chemistry encompasses comprehensive synthetic methodologies, extensive biological activity profiles, and detailed structure-activity relationships. However, several critical knowledge gaps persist that warrant further investigation.

Modern synthetic approaches to benzothiazole derivatives have evolved to include sophisticated methodologies such as transition-metal-catalyzed reactions, particularly palladium-catalyzed carbon-hydrogen functionalization and cross-coupling reactions. These advanced techniques have facilitated the synthesis of diverse benzothiazole derivatives with enhanced structural complexity and biological activity. Additionally, combinatorial chemistry and high-throughput screening techniques have accelerated the discovery of novel benzothiazole-based compounds with optimized pharmacological profiles.

Recent developments in benzothiazole research have highlighted the importance of structural modifications in enhancing biological activity. Studies have demonstrated that the pharmacological activity of benzothiazole derivatives can be significantly influenced by coupling with aldehydes, ketones, or hydrazines to form respective benzothiazole-hydrazone derivatives. This understanding has led to systematic structure-activity relationship studies that guide the rational design of new bioactive compounds.

Despite these advances, several research gaps remain in the understanding of benzothiazole derivatives. Limited mechanistic studies exist regarding the precise molecular interactions of specific derivatives like this compound with biological targets. Additionally, comprehensive pharmacokinetic and pharmacodynamic studies for many benzothiazole derivatives remain incomplete, particularly regarding their absorption, distribution, metabolism, and excretion profiles.

The development of resistance mechanisms to benzothiazole-based therapeutic agents represents another critical research gap. While studies have investigated the antibacterial potential of benzothiazole-based compounds and their interactions with various bacterial targets, comprehensive resistance profiling and long-term efficacy studies are lacking for many derivatives. This limitation is particularly significant given the growing concern about antimicrobial resistance in clinical settings.

Contemporary research efforts are increasingly focused on addressing these knowledge gaps through interdisciplinary approaches. Recent studies have employed computational modeling, artificial intelligence, and machine learning techniques to predict the biological activity and optimize the design of benzothiazole derivatives. These technological advances offer promising avenues for accelerating drug discovery and development processes while reducing the time and cost associated with traditional experimental approaches.

The integration of benzothiazole chemistry with emerging therapeutic modalities represents an exciting frontier for future research. Current investigations are exploring the potential of benzothiazole derivatives in combination therapies, targeted drug delivery systems, and personalized medicine approaches. These developments suggest that benzothiazole derivatives, including this compound, will continue to play significant roles in advancing therapeutic interventions across multiple disease areas.

属性

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S.ClH/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJCCEXDIUBSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Arythioureas in Concentrated Sulfuric Acid

One established method for preparing 2-aminobenzothiazole derivatives involves cyclization of arylthioureas in nearly 100% sulfuric acid with catalytic bromide sources. This method is suited for preparing 2-aminobenzothiazoles with various substituents on the aromatic ring.

- Dissolve arylthiourea (e.g., 2-chlorophenylthiourea) in 99–100% sulfuric acid at room temperature.

- Heat the mixture to ~70 °C.

- Add catalytic amounts of bromide ions (e.g., ammonium bromide solution) dropwise over several hours.

- After complete conversion, dilute with water to precipitate the product as a sulfate salt.

- Neutralize with alkali (e.g., NaOH) to obtain the free base.

- Isolate by filtration and drying.

| Step | Conditions | Yield/Remarks |

|---|---|---|

| Dissolution | 2-chlorophenylthiourea in H2SO4 | 20–25 °C, 0.5 h |

| Heating | 70 °C, 4 h | Catalytic NH4Br added dropwise |

| Work-up | Dilution with water, cooling | Precipitation of sulfate salt |

| Neutralization | NaOH solution, 70 °C, 1 h | Free base isolation |

This method yields 2-aminobenzothiazoles efficiently and can be adapted for derivatives with aminoethyl substituents introduced in subsequent steps.

Cyclization via Carbamylthio Group Condensation and Phosgene Reaction

Another synthetic route involves cyclization of precursors bearing carbamylthio groups and amino substituents, often protected, followed by phosgene-mediated ring closure to form the benzothiazol-2(3H)-one core. This method is applicable for preparing 7-(2-aminoethyl)-1,3-benzothiazol derivatives, which are structurally related.

- React N-protected 2-halo-3-nitrophenethyl amines with carbon monoxide and sulfur under pressure and elevated temperature to induce cyclization.

- Alternatively, react amine precursors with phosgene to form carbamoyl intermediates.

- Cyclization occurs by condensation of the carbamylthio group with the adjacent amino group.

- Remove protecting groups as needed.

- Convert the free base to acid addition salts such as hydrochloride.

This approach allows control over substituents and side chain amines, including protection strategies to prevent side reactions.

Nucleophilic Substitution on Chloroacetyl Derivatives

A practical and versatile method for preparing N-(2-aminoethyl)-1,3-benzothiazol-2-amine involves:

- Reacting 2-aminobenzothiazole with monochloroacetyl chloride under mild conditions (0–25 °C) in the presence of triethylamine as a catalyst.

- The resulting chloroacetyl intermediate (N-(1,3-benzothiazol-2-yl)acetamide) is then subjected to nucleophilic substitution by various amines, including ethylenediamine or protected aminoethyl derivatives.

- The reaction proceeds under stirring, often overnight, followed by work-up involving precipitation and filtration.

- The final product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

Representative Reaction Conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | 2-aminobenzothiazole + monochloroacetyl chloride, TEA, 0–25 °C, overnight | Formation of chloroacetyl intermediate |

| Nucleophilic substitution | Reaction with 2-aminoethylamine or derivatives, room temp to 60 °C | Formation of N-(2-aminoethyl) derivative |

| Salt formation | Treatment with HCl | Hydrochloride salt precipitation |

This method is well-documented for synthesizing a variety of 2-aminobenzothiazole derivatives with aminoalkyl side chains and is scalable with good yields.

Endo N-Alkylation Followed by Intramolecular Cyclization

A more recent approach involves:

- N-alkylation of the endocyclic nitrogen of 2-aminobenzothiazole with α-iodoketones at room temperature in acetone.

- This reaction yields 2-amino-1,3-benzothiazolium iodides as intermediates.

- Subsequent intramolecular dehydrative cyclization leads to the desired benzothiazole derivatives.

- The regioselectivity of N-alkylation is controlled by reaction conditions.

This method offers a mild, catalyst-free route to functionalized benzothiazoles, potentially adaptable to aminoethyl substitution.

Optimization of Solvent and Conditions for Sulfur-Containing Intermediates

In the synthesis of benzothiazole derivatives with aminoethyl groups, solvent choice can influence yield and reaction rate. For example, acetic acid has been found superior to methanol for cyclization steps involving mercaptobenzoic acid intermediates, providing higher yields and faster reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of arylthioureas in H2SO4 | Arythiourea, 99–100% H2SO4, catalytic bromide, 70 °C | High yield, straightforward | Requires handling concentrated acid |

| Carbamylthio condensation & phosgene | N-protected amines, phosgene, CO/S under pressure | Versatile, allows protection | Requires toxic reagents, pressure |

| Nucleophilic substitution on chloroacetyl intermediates | 2-aminobenzothiazole, monochloroacetyl chloride, amines, TEA | Mild conditions, scalable | Multi-step, requires purification |

| Endo N-alkylation with α-iodoketones | 2-aminobenzothiazole, α-iodoketones, acetone | Mild, catalyst-free | Limited substrate scope |

| Solvent optimization for mercaptobenzoic acid intermediates | Acetic acid solvent, KSCN, Br2, acidic conditions | Improved yields and rates | Specific to certain intermediates |

Research Findings and Practical Notes

- The sulfuric acid cyclization method is classical and widely used for preparing 2-aminobenzothiazole cores but requires careful control of water content and temperature to avoid side reactions.

- Phosgene-based cyclization methods provide access to various benzothiazol-2-one derivatives with aminoethyl side chains but involve hazardous reagents and require specialized equipment.

- The nucleophilic substitution approach on chloroacetyl intermediates is practical for synthesizing N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride, allowing introduction of diverse amines and straightforward salt formation.

- Recent advances in N-alkylation reactions offer milder alternatives but may need further optimization for aminoethyl derivatives.

- Solvent choice and reaction conditions significantly impact yields and purity, with acetic acid often preferred for sulfur-containing intermediates.

化学反应分析

Types of Reactions

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties against various pathogens. The compound N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride is particularly noted for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Case Study: Antibacterial Efficacy

A study evaluated a series of benzothiazole derivatives, including this compound, demonstrating minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, derivatives exhibited MIC values ranging from 20 to 40 μg/mL against tested bacterial strains, indicating potent antibacterial activity .

Anticancer Properties

Research has indicated that benzothiazole compounds can inhibit cancer cell proliferation. This compound has been investigated for its potential in targeting various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies on lung cancer (A549) and breast cancer (MCF-7) cell lines revealed that compounds derived from benzothiazole scaffolds exhibited significant antiproliferative effects. The inhibition was linked to the targeting of key enzymes involved in cancer progression, such as PI3K and mTOR pathways .

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory activities. Studies have shown that benzothiazole derivatives can modulate inflammatory responses in various models.

Research Findings: Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Central Nervous System (CNS) Effects

Benzothiazole derivatives have been explored for their neuroprotective properties and potential use in treating neurodegenerative disorders.

Case Study: Neuroprotective Potential

Recent patents have suggested that compounds like this compound may offer therapeutic benefits for conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Variations in substituents on the benzothiazole ring significantly influence biological activity.

Table 1: Structure-Activity Relationship Insights

作用机制

The mechanism of action of N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogous benzothiazole derivatives primarily in the substituent at the 2-position and the presence of a hydrochloride counterion. Key comparisons include:

Key Observations :

- Substituent Position: Substitution at the 6-position (e.g., methoxy or amino groups) can enhance steric effects or hydrogen-bonding capacity, as seen in CBK277756 and the adamantyl-acetamide derivative .

- Functional Groups: The aminoethyl group in the target compound provides a basic site for protonation, increasing water solubility compared to neutral analogs like 2-(1,3-benzothiazol-2-ylamino)acetic acid .

- Counterion Effects : Hydrochloride and hydrobromide salts (e.g., in the target compound vs. N-(2-methoxyethyl)-1,3-benzothiazol-2-amine HBr) influence solubility and crystal packing .

Reactivity Trends :

Pharmacological and Physicochemical Properties

- Target Compound: Limited data exist, but the aminoethyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or ionic interactions.

- CBK277756 : Demonstrated inhibition of the ubiquitin-proteasome system, a mechanism relevant in cancer and neurodegenerative diseases .

- Adamantyl-acetamide derivative : Exhibits strong intermolecular hydrogen bonding and crystallographic stability, which may correlate with prolonged biological half-life .

Physicochemical Comparison :

| Property | Target Compound | CBK277756 | Adamantyl-Acetamide Derivative |

|---|---|---|---|

| Solubility (aqueous) | High (due to HCl salt) | Moderate (nitrofuran) | Low (adamantyl group) |

| Melting Point | Not reported | Not reported | 485–486 K |

| Bioactivity | Undisclosed | Proteasome inhibition | Undisclosed (structural focus) |

生物活性

N-(2-aminoethyl)-1,3-benzothiazol-2-amine hydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various pharmacological effects supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, where specific conditions such as temperature and solvent choice are critical for achieving high yields. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound. The molecular formula is C9H12ClN3S, with a molecular weight of approximately 229.73 g/mol.

The exact mechanism of action for this compound is not fully understood. However, it is believed to interact with various biological targets, particularly in the context of cancer treatment and antimicrobial activity. Benzothiazole derivatives have been shown to exhibit significant pharmacological effects, including:

- Antitumor Activity : Studies have indicated that benzothiazole compounds can inhibit key tumor-related proteins such as tyrosine kinases (e.g., CSF1R, EGFR) and serine/threonine kinases (e.g., Aurora kinases) .

- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of substituents such as NO2 and Cl has been linked to enhanced antibacterial properties .

Anticancer Properties

Recent research highlights the potential of this compound in anticancer drug design. For instance, analogs within the benzothiazole class have shown potent inhibitory activity against cancer cell lines with IC50 values in the nanomolar range. A study reported that certain derivatives exhibited IC50 values as low as 1.4 nM against CSF1R kinase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that modifications to the benzothiazole scaffold can significantly enhance its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, introducing electron-withdrawing groups improved the antibacterial efficacy of synthesized derivatives .

Case Studies and Research Findings

常见问题

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Methodology : Use co-solvents (DMSO ≤1%) or prepare cyclodextrin inclusion complexes. Measure solubility via shake-flask method with HPLC quantification .

Q. What mechanisms explain the compound's inhibitory effects on PFOR enzyme in anaerobic organisms?

Q. How to validate the compound's role in apoptosis induction using omics approaches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。